molecular formula C31H35N5O4S B11605507 5-(4-{[4-methoxy-3-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)-2-methyl-N-(propan-2-yl)benzenesulfonamide

5-(4-{[4-methoxy-3-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)-2-methyl-N-(propan-2-yl)benzenesulfonamide

Cat. No.: B11605507
M. Wt: 573.7 g/mol
InChI Key: ZAZONURNDOQKTF-UHFFFAOYSA-N
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Description

5-(4-{[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]AMINO}PHTHALAZIN-1-YL)-2-METHYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a phthalazine moiety, and a sulfonamide group, making it a versatile candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]AMINO}PHTHALAZIN-1-YL)-2-METHYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phthalazine moiety, and the attachment of the sulfonamide group. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Phthalazine Moiety: This step may involve the use of phthalic anhydride derivatives under specific reaction conditions.

    Attachment of Sulfonamide Group: This can be done through sulfonation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and piperidine moieties.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine moiety.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s ability to interact with various biological targets makes it useful for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-(4-{[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]AMINO}PHTHALAZIN-1-YL)-2-METHYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidinones and spiropiperidines.

    Phthalazine Derivatives: Compounds with the phthalazine moiety, such as phthalazinones.

    Sulfonamide Derivatives: Compounds containing the sulfonamide group, such as sulfa drugs.

Uniqueness

What sets 5-(4-{[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]AMINO}PHTHALAZIN-1-YL)-2-METHYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE apart is its combination of these three distinct moieties in a single molecule. This unique structure allows for a wide range of chemical reactions and biological interactions, making it a versatile and valuable compound in various fields of research.

Properties

Molecular Formula

C31H35N5O4S

Molecular Weight

573.7 g/mol

IUPAC Name

5-[4-[4-methoxy-3-(piperidine-1-carbonyl)anilino]phthalazin-1-yl]-2-methyl-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C31H35N5O4S/c1-20(2)35-41(38,39)28-18-22(13-12-21(28)3)29-24-10-6-7-11-25(24)30(34-33-29)32-23-14-15-27(40-4)26(19-23)31(37)36-16-8-5-9-17-36/h6-7,10-15,18-20,35H,5,8-9,16-17H2,1-4H3,(H,32,34)

InChI Key

ZAZONURNDOQKTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N5CCCCC5)S(=O)(=O)NC(C)C

Origin of Product

United States

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